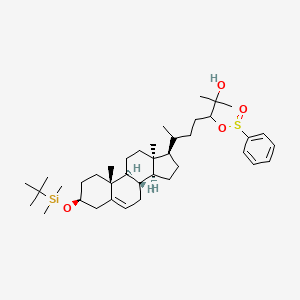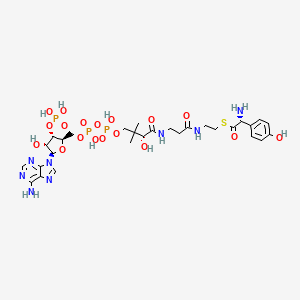
D-HPG-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-p-hydroxyphenylglycine-CoA (D-HPG-CoA) is a valuable intermediate used in the synthesis of β-lactam antibiotics and fine-chemical synthesis. It is derived from D-p-hydroxyphenylglycine (D-HPG), which is an important building block in the pharmaceutical industry .
準備方法
Synthetic Routes and Reaction Conditions: D-HPG can be synthesized through both chemical and enzymatic methods. Chemical synthesis involves chiral separation and esterification coupled with hydrolysis. For instance, DL-p-hydroxyphenylglycine can be esterified with thionyl chloride to generate DL-HPG methyl ester, followed by hydrolysis to produce D-HPG . Enzymatic synthesis, on the other hand, involves a four-enzyme cascade pathway that converts L-tyrosine to D-HPG. This pathway includes the catalytic conversion of 4-hydroxyphenylglyoxalate by meso-diaminopimelate dehydrogenase .
Industrial Production Methods: Industrial production of D-HPG often employs whole-cell bioconversion processes. For example, a recombinant E. coli strain co-expressing D-hydantoinase and N-carbamoylase from Agrobacterium sp. can be used. This method utilizes a cheap medium formulation with glycerol and corn steep liquor as carbon and nitrogen sources .
化学反応の分析
Types of Reactions: D-HPG undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride for esterification and various enzymes for biocatalytic processes. For example, D-hydantoinase and N-carbamoylase are used in the enzymatic conversion of DL-hydroxyphenylhydantoin to D-HPG .
Major Products Formed: The major products formed from these reactions include β-lactam antibiotics such as amoxicillin and cephalexin .
科学的研究の応用
D-HPG-CoA has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as an intermediate in the synthesis of semi-synthetic antibiotics. Additionally, it plays a crucial role in the production of aromatic aldehydes and other fine chemicals .
作用機序
The mechanism of action of D-HPG-CoA involves its role as an intermediate in enzymatic reactions. It acts as a substrate for various enzymes, facilitating the synthesis of β-lactam antibiotics. The molecular targets and pathways involved include the catalytic activity of enzymes such as D-hydantoinase and N-carbamoylase .
類似化合物との比較
Similar Compounds: Similar compounds to D-HPG-CoA include 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg), and phenylglycine (Phg) .
Uniqueness: this compound is unique due to its high enantiomeric excess and its efficiency in the synthesis of β-lactam antibiotics. Its enzymatic production methods also offer a more environmentally friendly and cost-effective alternative to traditional chemical synthesis .
特性
分子式 |
C29H43N8O18P3S |
|---|---|
分子量 |
916.7 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-amino-2-(4-hydroxyphenyl)ethanethioate |
InChI |
InChI=1S/C29H43N8O18P3S/c1-29(2,23(41)26(42)33-8-7-18(39)32-9-10-59-28(43)19(30)15-3-5-16(38)6-4-15)12-52-58(49,50)55-57(47,48)51-11-17-22(54-56(44,45)46)21(40)27(53-17)37-14-36-20-24(31)34-13-35-25(20)37/h3-6,13-14,17,19,21-23,27,38,40-41H,7-12,30H2,1-2H3,(H,32,39)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t17-,19-,21-,22-,23+,27-/m1/s1 |
InChIキー |
ZBLSMTUHAPPRGS-YFISEPDESA-N |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@@H](C4=CC=C(C=C4)O)N)O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C4=CC=C(C=C4)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid](/img/structure/B13862146.png)

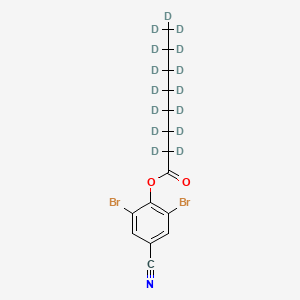
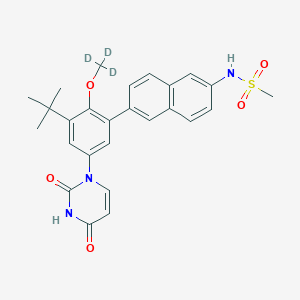
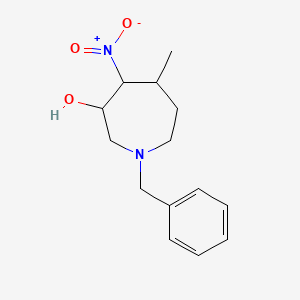
![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)
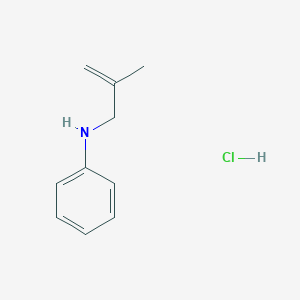

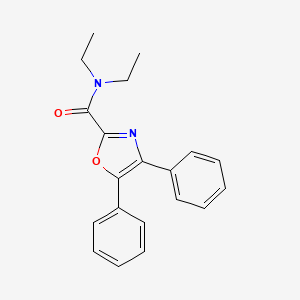
![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)
![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
